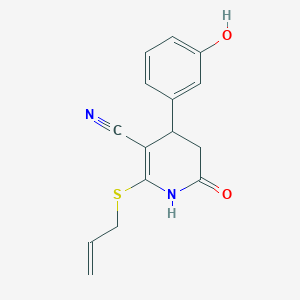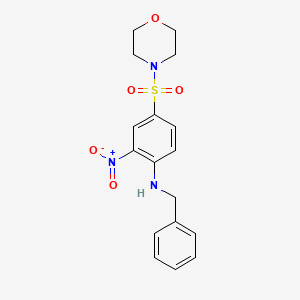
N-benzyl-4-(4-morpholinylsulfonyl)-2-nitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-4-(4-morpholinylsulfonyl)-2-nitroaniline, also known as NSC 95397, is a chemical compound that has gained interest in the scientific community due to its potential applications in cancer research. This compound belongs to the class of sulfonamide-based compounds, which have been shown to exhibit anti-cancer properties.
Wirkmechanismus
The exact mechanism of action of N-benzyl-4-(4-morpholinylsulfonyl)-2-nitroaniline 95397 is not fully understood. However, it has been proposed that the compound exerts its anti-cancer effects by inhibiting the activity of certain enzymes that are involved in DNA replication and repair. This leads to the accumulation of DNA damage, which ultimately triggers apoptosis in cancer cells. This compound 95397 has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. This may contribute to the anti-cancer effects of the compound.
Biochemical and Physiological Effects:
This compound 95397 has been shown to exhibit selective toxicity towards cancer cells, while sparing normal cells. This is a desirable property in cancer treatment, as it minimizes the side effects associated with chemotherapy. The compound has also been found to inhibit the formation of blood vessels (angiogenesis) that are essential for the growth and spread of tumors. This effect may contribute to the anti-cancer properties of this compound 95397.
Vorteile Und Einschränkungen Für Laborexperimente
N-benzyl-4-(4-morpholinylsulfonyl)-2-nitroaniline 95397 has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. Moreover, it exhibits potent anti-cancer properties, which make it a valuable tool for cancer research. However, there are also some limitations associated with the use of this compound 95397 in lab experiments. For instance, the compound has poor solubility in aqueous solutions, which may affect its bioavailability and efficacy. Furthermore, the exact mechanism of action of this compound 95397 is not fully understood, which may complicate its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the research on N-benzyl-4-(4-morpholinylsulfonyl)-2-nitroaniline 95397. One potential avenue is to investigate the compound's efficacy in combination with other anti-cancer agents. This may enhance its anti-cancer properties and reduce the risk of drug resistance. Another direction is to further elucidate the mechanism of action of the compound, which may lead to the development of more potent and selective anti-cancer agents. Additionally, the use of this compound 95397 in animal models of cancer may provide valuable insights into its pharmacokinetics and efficacy in vivo.
Synthesemethoden
N-benzyl-4-(4-morpholinylsulfonyl)-2-nitroaniline 95397 can be synthesized using a multistep process that involves the reaction of 4-nitroaniline with benzylamine, followed by the reaction of the resulting product with morpholine and sulfonyl chloride. The final product is obtained by recrystallization from a suitable solvent. The purity and identity of the compound can be confirmed using various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Wissenschaftliche Forschungsanwendungen
N-benzyl-4-(4-morpholinylsulfonyl)-2-nitroaniline 95397 has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Moreover, this compound 95397 has been found to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect in cancer treatment. The compound has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation, thus making it a promising candidate for cancer therapy.
Eigenschaften
IUPAC Name |
N-benzyl-4-morpholin-4-ylsulfonyl-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5S/c21-20(22)17-12-15(26(23,24)19-8-10-25-11-9-19)6-7-16(17)18-13-14-4-2-1-3-5-14/h1-7,12,18H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCICXRHEPDDWOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)NCC3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,5,7-trimethyl-N-phenyl-3,7-diazabicyclo[3.3.1]nonane-3-carbothioamide](/img/structure/B4957208.png)
![8-(1,3-benzodioxol-5-ylmethyl)-1-(2-phenylethyl)-3-(2-pyridinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4957226.png)
![N-(2-acetyl-6,6-dimethylbicyclo[3.1.0]hex-2-en-3-yl)acetamide](/img/structure/B4957236.png)
![N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)-N~2~-(2,4,5-trichlorophenyl)glycinamide](/img/structure/B4957246.png)
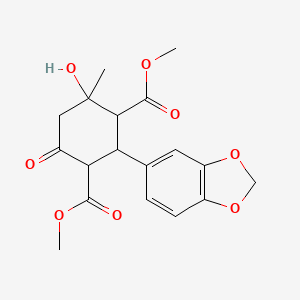
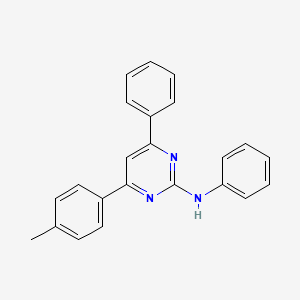
![N,N'-[(3-oxo-2,3-dihydro-1H-isoindole-1,1-diyl)di-4,1-phenylene]diacetamide](/img/structure/B4957274.png)
![1-({2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-methoxypiperidine](/img/structure/B4957282.png)
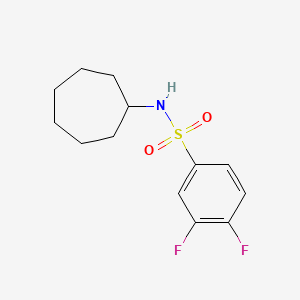
![5-[3-bromo-5-ethoxy-4-(1-naphthylmethoxy)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4957291.png)
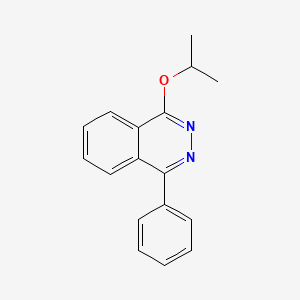
![N-[4-(2-pyridinyl)-1,3-thiazol-2-yl]isonicotinamide](/img/structure/B4957296.png)
![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-2,6-dimethyl-4-pyrimidinecarboxamide](/img/structure/B4957302.png)
